![molecular formula C9H8BrNO B1373862 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole CAS No. 51067-06-2](/img/structure/B1373862.png)
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Overview
Description
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole (3BP4DHO) is a synthetic organic compound that has been studied in various scientific research applications. It is a heterocyclic compound that contains both an oxazole and a bromophenyl group. 3BP4DHO has been studied for its potential applications in medicinal chemistry and drug discovery, as well as its potential use as a pesticide and insect repellent.
Scientific Research Applications
Coordination Chemistry
Oxazoline ligands, including compounds like 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole, are used extensively in transition metal-catalyzed asymmetric organic syntheses. Their versatility, easy synthesis from available precursors, and modifiable chiral centers near donor atoms make them attractive for coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Synthesis of Derivatives and Anticonvulsant Activity
Research has explored the synthesis of new 3-aminopyrroles and 1,2-oxazoles, starting from corresponding acetophenone and glycine derivatives, with significant findings in anticonvulsant activity (Unverferth et al., 1998).
Ring Oxidation and Metabolic Studies
A study on 2H-oxazole showed its oxidation to 2-oxazolone catalyzed by aldehyde oxidase, providing insights into metabolic pathways and reaction mechanisms relevant to 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole (Arora, Philip, Huang, & Shu, 2012).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, closely related to oxazole compounds, demonstrated considerable antimicrobial activities. These findings contribute to understanding the biological activities of oxazole derivatives (Zhao et al., 2012).
Neuropharmacological Applications
Studies have synthesized and evaluated oxazole derivatives for their potential as antidepressant and anti-anxiety agents, highlighting the neuropharmacological applications of these compounds (Kumar, 2013).
Anticancer Research
Research into oxazole derivatives has included synthesis and evaluation for anticancer activities, demonstrating their potential utility in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Oxazole derivatives have been investigated for their application as anticorrosion agents in industrial settings, emphasizing their utility beyond biological systems (Rahmani et al., 2019).
Antioxidant and Antifungal Activities
Studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, related to oxazole compounds, have shown significant antimicrobial and antifungal effects, contributing to the understanding of their biological properties (Safonov & Panasenko, 2022).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Biochemical Pathways
These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Related compounds have been shown to inhibit acetylcholinesterase (ache), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQVQYRNVFRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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